PI3K/mTOR Inhibitor-8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PI3K/mTOR Inhibitor-8 is a dual inhibitor targeting both phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. These pathways are crucial in regulating cell growth, proliferation, survival, and metabolism. Dysregulation of these pathways is often associated with various cancers, making this compound a promising candidate for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-8 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s inhibitory activity. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .
化学反应分析
Types of Reactions
PI3K/mTOR Inhibitor-8 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of inhibitory activity and selectivity towards PI3K and mTOR pathways .
科学研究应用
PI3K/mTOR Inhibitor-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the PI3K/mTOR signaling pathway and its role in cellular processes.
Biology: Investigated for its effects on cell growth, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for treating cancers characterized by dysregulated PI3K/mTOR signaling
Industry: Utilized in the development of new cancer therapies and drug formulations.
作用机制
PI3K/mTOR Inhibitor-8 exerts its effects by simultaneously inhibiting the activity of PI3K and mTOR enzymes. This dual inhibition disrupts the PI3K/AKT/mTOR signaling pathway, leading to reduced cell growth, proliferation, and survival. The compound targets the ATP-binding sites of both PI3K and mTOR, preventing their activation and downstream signaling .
相似化合物的比较
Similar Compounds
GDC-0941: A selective PI3K inhibitor with similar inhibitory activity.
VS-5584: A dual PI3K/mTOR inhibitor with comparable potency.
Idelalisib: A PI3K delta-specific inhibitor used in cancer therapy.
Uniqueness
PI3K/mTOR Inhibitor-8 stands out due to its dual inhibitory action on both PI3K and mTOR pathways, offering a broader spectrum of activity compared to single-target inhibitors. This dual inhibition can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors .
属性
分子式 |
C23H22N8O4S |
---|---|
分子量 |
506.5 g/mol |
IUPAC 名称 |
2-(2-aminopyrimidin-5-yl)-N'-(4-methoxybenzoyl)-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carbohydrazide |
InChI |
InChI=1S/C23H22N8O4S/c1-34-15-4-2-13(3-5-15)21(32)29-30-22(33)17-10-16-18(36-17)20(31-6-8-35-9-7-31)28-19(27-16)14-11-25-23(24)26-12-14/h2-5,10-12H,6-9H2,1H3,(H,29,32)(H,30,33)(H2,24,25,26) |
InChI 键 |
AIGSGJXYLHDMBA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(S2)C(=NC(=N3)C4=CN=C(N=C4)N)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。